Oxolan-2-ylmethyl 6-(2-phenylethylcarbamoyl)cyclohex-3-ene-1-carboxylate
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Overview
Description
Oxolan-2-ylmethyl 6-(2-phenylethylcarbamoyl)cyclohex-3-ene-1-carboxylate is a complex organic compound that features a cyclohexene ring substituted with a carboxylate group, a phenylethylcarbamoyl group, and an oxolan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxolan-2-ylmethyl 6-(2-phenylethylcarbamoyl)cyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the carboxylate group: This step often involves the use of carboxylation reactions, where a carboxyl group is introduced to the cyclohexene ring.
Attachment of the phenylethylcarbamoyl group: This can be done through an amide coupling reaction, where the phenylethylamine is reacted with a carboxylic acid derivative.
Addition of the oxolan-2-ylmethyl group: This step may involve the use of an alkylation reaction, where the oxolan-2-ylmethyl group is introduced to the molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxolan-2-ylmethyl 6-(2-phenylethylcarbamoyl)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.
Scientific Research Applications
Oxolan-2-ylmethyl 6-(2-phenylethylcarbamoyl)cyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology: In biological research, the compound may be used to study its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound has potential applications in drug discovery and development. It may exhibit pharmacological activities that can be explored for therapeutic purposes.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Oxolan-2-ylmethyl 6-(2-phenylethylcarbamoyl)cyclohex-3-ene-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate the activity of the target, leading to a biological response. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene derivatives: Compounds with similar cyclohexene structures but different substituents.
Carbamoyl derivatives: Compounds containing the carbamoyl functional group.
Oxolan derivatives: Compounds featuring the oxolan ring structure.
Uniqueness
Oxolan-2-ylmethyl 6-(2-phenylethylcarbamoyl)cyclohex-3-ene-1-carboxylate is unique due to the combination of its functional groups and ring structures. This unique combination imparts specific chemical and physical properties that can be exploited in various applications. The presence of the oxolan ring, phenylethylcarbamoyl group, and cyclohexene ring in a single molecule makes it distinct from other similar compounds.
Properties
IUPAC Name |
oxolan-2-ylmethyl 6-(2-phenylethylcarbamoyl)cyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c23-20(22-13-12-16-7-2-1-3-8-16)18-10-4-5-11-19(18)21(24)26-15-17-9-6-14-25-17/h1-5,7-8,17-19H,6,9-15H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMSWSYBDLOIME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)C2CC=CCC2C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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